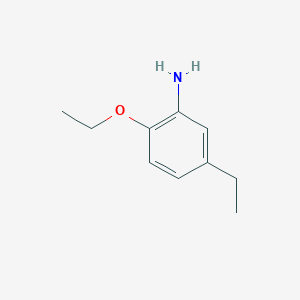

2-Ethoxy-5-ethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-5-ethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h5-7H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPZUXGGXAJWOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Pathways of 2 Ethoxy 5 Ethylaniline

Electrophilic Aromatic Substitution Reactions of the Aromatic Ring

The aromatic ring of 2-Ethoxy-5-ethylaniline is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the amino, ethoxy, and ethyl groups. The amino and ethoxy groups, in particular, are strong activating groups that significantly increase the electron density of the benzene (B151609) ring through resonance effects. allen.inlibretexts.org This makes the ring highly nucleophilic and susceptible to attack by electrophiles.

Both the amino and ethoxy groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. chemistrysteps.combyjus.com The ethyl group is also an ortho, para-director, though its activating effect is weaker and operates primarily through an inductive effect.

In this compound, the positions on the ring are influenced as follows:

Position 1: Amino group (-NH₂)

Position 2: Ethoxy group (-OC₂H₅)

Position 4: Ethyl group (-C₂H₅)

The positions available for substitution are C3, C4, and C6.

Position 6 is ortho to the amino group and meta to the ethyl group.

Position 4 is para to the amino group and ortho to the ethyl group.

Position 3 is ortho to the ethoxy group and meta to the amino group.

Given the powerful directing influence of the amino and ethoxy groups, electrophilic substitution is most likely to occur at the positions most activated by these groups, namely positions 4 and 6. Steric hindrance from the existing substituents may also play a role in determining the final product distribution. Common EAS reactions such as halogenation, nitration, and sulfonation are expected to proceed readily, although the high reactivity of the ring can sometimes lead to polysubstitution. libretexts.org For instance, reaction with bromine water would likely lead to substitution at multiple activated sites. allen.in

Nucleophilic Reactivity of the Amino Functional Group

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This allows this compound to engage in a variety of reactions at the nitrogen center.

The amino group of this compound readily reacts with acylating agents, such as acyl chlorides or acid anhydrides, in nucleophilic acyl substitution reactions to form stable amide derivatives. For example, reaction with acetyl chloride in the presence of a base would yield N-(2-ethoxy-5-ethylphenyl)acetamide. This reaction is often used to protect the amino group, which can moderate its powerful activating effect during electrophilic aromatic substitution, allowing for more controlled and selective synthesis. libretexts.org

As a primary amine, this compound can undergo N-alkylation when treated with alkylating agents like alkyl halides. This nucleophilic substitution reaction can lead to the formation of secondary and tertiary amines. For example, reaction with an ethyl halide could produce N-ethyl-2-ethoxy-5-ethylaniline and subsequently N,N-diethyl-2-ethoxy-5-ethylaniline. Over-alkylation is a common issue, and controlling the stoichiometry of the reactants is crucial to favor mono-alkylation. sci-hub.se With a sufficient excess of the alkylating agent, the reaction can proceed to form a quaternary ammonium (B1175870) salt.

The primary amino group of this compound can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. derpharmachemica.comunn.edu.ng This reaction typically involves heating the aniline (B41778) derivative with the carbonyl compound, often with acid catalysis, and results in the elimination of a water molecule. ekb.eg The resulting Schiff base contains a characteristic azomethine (-C=N-) group and these compounds are widely studied for their diverse applications, including in the synthesis of coordination complexes and as intermediates in organic synthesis. edu.krdnih.gov

Table 1: Summary of Key Reactions of this compound

| Reaction Type | Reagent(s) | Functional Group Involved | Product Type |

| Electrophilic Substitution | Halogen (e.g., Br₂) | Aromatic Ring | Halogenated Aniline |

| Acylation | Acyl Chloride (e.g., CH₃COCl) | Amino Group | N-Acyl Amide |

| N-Alkylation | Alkyl Halide (e.g., C₂H₅I) | Amino Group | Secondary/Tertiary Amine |

| Schiff Base Formation | Aldehyde/Ketone (e.g., Benzaldehyde) | Amino Group | Imine (Schiff Base) |

| Electrochemical Polymerization | Electrical Current, Acidic Medium | Entire Molecule | Conducting Polymer |

Oxidation and Polymerization Mechanisms

Aniline and its derivatives can be oxidized to form a variety of products, including complex polymeric materials.

This compound can undergo electrochemical polymerization to form a conducting polymer, poly(this compound). The process is initiated by the anodic oxidation of the aniline monomer on an electrode surface to form a radical cation. scispace.com This is generally considered the rate-determining step. scispace.com

These highly reactive radical cations then couple with each other. Subsequent loss of protons and rearomatization lead to the formation of dimers, and then oligomers, as the chain propagates through further oxidation and coupling steps. scispace.comresearchgate.net The substituents on the aniline ring, such as the ethoxy and ethyl groups, influence the polymerization process by affecting the oxidation potential of the monomer and the electronic and steric properties of the resulting polymer. escholarship.org The polymerization is typically carried out in an acidic medium, and the resulting polymer is doped with counter-ions from the acid, which is essential for its electrical conductivity. researchgate.netniscpr.res.in The resulting polymer film typically exhibits electroactivity, meaning it can be reversibly oxidized and reduced. researchgate.net

Controlled Radical Polymerization for Functional Polymers

There is currently no specific research data available within the provided search results detailing the direct participation of this compound in controlled radical polymerization (CRP) processes to create functional polymers. General principles of CRP, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT), are well-established for a variety of monomers. However, studies explicitly employing this compound as a monomer or a functional component in such polymerizations are not described in the available information.

Coordination Chemistry and Ligand Design through Metal Complexation

Information regarding the coordination chemistry and the use of this compound in ligand design for metal complexation is not available in the provided search results. While aniline and its derivatives can act as ligands for metal ions through the nitrogen lone pair of the amino group, specific studies detailing the synthesis, structure, and properties of metal complexes involving this compound are absent from the supplied information. The formation of metal complexes is a broad field, with Schiff bases derived from amines being a common class of ligands; however, no specific examples involving this compound are documented in the search results. worldresearchersassociations.com

Diazo Coupling Reactions and Azo Compound Formation

The synthesis of azo dyes is a significant application for aromatic amines, and this process typically involves a two-step diazotization and coupling reaction. unb.canih.gov While direct studies on this compound are not detailed, its structural similarity to other aniline derivatives, such as 2-methoxy-5-nitroaniline, allows for an understanding of its expected reactivity. scialert.net

The first step is the diazotization of the primary aromatic amine, in this case, this compound. This reaction is typically carried out in an acidic medium at low temperatures (0-5°C) with a source of nitrous acid, commonly generated from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid. nih.govscialert.net The resulting diazonium salt is an electrophile.

The second step is the azo coupling, where the diazonium salt reacts with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or another aniline derivative. nih.gov The electron-donating ethoxy and ethyl groups on the this compound-derived diazonium salt would influence the reactivity of the diazonium ion and the color of the resulting azo dye. The hydroxyl or amino group of the coupling component directs the electrophilic diazonium ion to the para position, unless it is already occupied, in which case the ortho position is favored. nih.gov

The general reaction scheme for the formation of an azo dye from this compound can be depicted as follows:

Step 1: Diazotization of this compound

This compound + NaNO₂ + 2HX → [2-Ethoxy-5-ethylphenyl]N₂⁺X⁻ + NaX + 2H₂O (where HX is a strong acid like HCl or H₂SO₄)

Step 2: Azo Coupling

[2-Ethoxy-5-ethylphenyl]N₂⁺X⁻ + Coupling Agent → 2-Ethoxy-5-ethyl-phenyl-N=N-Coupling Agent + HX

The specific color and properties of the resulting azo dye are determined by the chemical structure of both the diazonium salt and the coupling component. The extended conjugation of the azo bridge (-N=N-) between the two aromatic rings is responsible for the chromophoric nature of these compounds. ekb.eg

| Reactant/Intermediate | Role in Reaction | Key Conditions |

| This compound | Starting Aromatic Amine | - |

| Sodium Nitrite (NaNO₂) | Source of Nitrous Acid | In the presence of strong acid |

| Strong Acid (e.g., HCl, H₂SO₄) | Catalyst for Diazotization | Low temperature (0-5°C) |

| 2-Ethoxy-5-ethylphenyldiazonium salt | Electrophilic Intermediate | - |

| Coupling Component (e.g., Phenol, Aniline) | Nucleophile | Electron-rich aromatic ring |

| Azo Dye | Final Product | Extended conjugated system |

Derivatives and Structural Modifications of 2 Ethoxy 5 Ethylaniline

Synthesis and Investigation of N-Substituted Derivatives

The primary amine group of 2-Ethoxy-5-ethylaniline is a key site for derivatization. Standard organic reactions can be employed to introduce a wide variety of substituents, thereby modifying the electronic and steric nature of the nitrogen atom. Common transformations include N-acylation, where the aniline (B41778) is treated with acid chlorides or anhydrides to form amides, and N-alkylation to produce secondary or tertiary amines. For instance, the general synthesis of N-methyl and N-ethyl derivatives of various anilines has been noted in the context of dye intermediates. google.com

Another significant class of N-substituted derivatives is imines, or Schiff bases, formed through condensation with aldehydes or ketones. These reactions are fundamental in creating precursors for more complex heterocyclic systems. For example, the reaction of anilines with isothiocyanates can yield substituted acyl thioureas, which are versatile intermediates. nih.gov These thioureas can then undergo cyclization to form heterocyclic structures like imino-thiazolidinones. nih.gov The investigation of these N-substituted derivatives often involves a combination of experimental techniques (NMR, FT-IR, UV-Visible spectroscopy) and computational methods to understand the relationship between their structure and properties. researchgate.net

Table 1: Examples of N-Substitution Reactions for Anilines

| Reagent Class | Linkage Formed | Derivative Class |

| Acid Chlorides / Anhydrides | -NH-C(=O)-R | Amide |

| Alkyl Halides | -NH-R / -NR₂ | Secondary/Tertiary Amine |

| Aldehydes / Ketones | -N=CH-R | Imine (Schiff Base) |

| Isothiocyanates | -NH-C(=S)-NH-R | Thiourea |

Functionalization of the Aromatic Core for Extended Molecular Architectures

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by both the strongly activating amino group and the activating ethoxy group. These groups direct incoming electrophiles primarily to the ortho and para positions. Given the existing substitution pattern, the remaining open positions on the ring (C4 and C6) are prime targets for functionalization, allowing for the creation of extended molecular structures.

Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling and C-H activation reactions, offer powerful tools for aromatic core functionalization. beilstein-journals.org These strategies enable the introduction of aryl, alkyl, and other functional groups to build complex, multi-ring systems. For instance, palladium-catalyzed tandem reactions have been used to construct carbazoles from chloroanilines, demonstrating a method that could be applied to create extended architectures from this compound. nih.govacs.org The synthesis of complex bioactive molecules, such as 4-anilinoquinazolines, often relies on the use of pre-functionalized anilines as building blocks, highlighting the importance of aromatic core modification in medicinal chemistry. ijcce.ac.ir These extended architectures are designed to interact with biological targets or to create materials with specific optical or electronic properties.

Heterocyclic Annulation Strategies Utilizing the Aniline Moiety

The aniline moiety is a valuable precursor for heterocyclic annulation, a process where a new ring is fused onto the existing aromatic core. These strategies typically involve the participation of both the amine nitrogen and an adjacent C-H bond of the aromatic ring.

One prominent strategy is the palladium-catalyzed intramolecular C-H amination, which is a powerful method for synthesizing carbazoles. nih.govrsc.org In such a reaction, an N-substituted aniline derivative, often halogenated on a separate N-aryl group, undergoes cyclization to form the fused tricyclic carbazole (B46965) system. nih.govacs.org While not demonstrated specifically with this compound, the general applicability of this method to a range of substituted anilines suggests its feasibility. nih.govacs.org

Furthermore, the aniline framework is central to the synthesis of other important N-heterocycles like quinolines and quinazolines. arabjchem.org Various transition-metal-catalyzed methods, using rhodium, copper, or palladium, facilitate the annulation of anilines with alkynes, aldehydes, or other partners to construct these fused heterocyclic systems. ijcce.ac.irarabjchem.org For example, rhodium-catalyzed annulation of imidates with alkyl azides is a known route to quinazolines. arabjchem.org These annulation reactions significantly expand the structural diversity of derivatives obtainable from the parent aniline, leading to compounds with potential applications in medicinal chemistry and materials science. acs.orgrsc.org

Table 2: Heterocyclic Annulation Strategies for Aniline Derivatives

| Target Heterocycle | General Strategy | Key Reactants |

| Carbazole | Intramolecular Pd-catalyzed C-H Amination | N-Aryl anilines |

| Quinazoline | Rh/Cu-catalyzed [4+2] Annulation | Anilines, Imidates, Azides |

| Quinoline | Transition-metal-free cyclization | 2-Aminoarylcarbaldehydes, Benzyl (B1604629) cyanides |

| Indole | Fischer Indolization (variant) | Phenylhydrazines (related structures) |

Polymeric Architectures Derived from this compound Monomers

This compound can serve as a monomer for the synthesis of functionalized polyanilines (PANIs), a class of conducting polymers with diverse applications. nih.gov The polymerization is typically achieved through chemical or electrochemical oxidative polymerization. nih.govrsc.org In this process, monomer units are coupled, most commonly in a head-to-tail fashion, to form a conjugated polymer backbone. nih.gov The presence of the ethoxy and ethyl substituents on the aniline ring plays a crucial role in determining the final properties of the resulting polymer.

The functional groups influence the polymer's characteristics through both steric and electronic effects. rsc.org Bulky substituents can affect the planarity of the polymer chains, which in turn influences interchain interactions and bulk conductivity. researchgate.net Electron-donating groups, like ethoxy and ethyl, alter the electron density of the polymer backbone, which affects its oxidation potential and redox activity. rsc.org Specifically, the incorporation of alkoxy groups into the polyaniline structure is known to lower the oxidation potential compared to unsubstituted or some alkyl-substituted derivatives. rsc.org

These substituted polymers often exhibit improved solubility in common organic solvents compared to the parent PANI, which enhances their processability for applications such as anti-corrosion coatings and sensors. nih.govrsc.org Furthermore, composites can be formed by polymerizing the monomer in the presence of inorganic materials like talc (B1216), leading to materials with enhanced thermal stability and specific mechanical properties. researchgate.net The design of polymeric architectures through the choice of substituted monomers like this compound allows for the creation of materials with precisely engineered physicochemical properties. rsc.orgacs.org

Table 3: Effect of Substituents on Polyaniline (PANI) Properties

| Substituent Type | Effect on Oxidation Potential | Effect on Solubility | Rationale |

| Electron-donating (e.g., -OCH₃, -OC₂H₅) | Decreases | Generally Increases | Increases electron density on the ring, making oxidation easier. Alkoxy chains can improve interaction with solvents. rsc.org |

| Electron-withdrawing (e.g., -Cl, -NO₂) | Increases | Variable | Decreases electron density on the ring, making oxidation more difficult. rsc.org |

| Bulky Alkyl (e.g., -C₂H₅) | Variable | Generally Increases | Steric effects can decrease chain planarity, while alkyl chains improve solubility in organic media. rsc.orgresearchgate.net |

Advanced Spectroscopic and Structural Characterization of this compound and its Derivatives

Following a comprehensive search of scientific literature and spectral databases, it has been determined that detailed experimental or theoretical spectroscopic data specifically for the compound this compound is not publicly available. Consequently, the generation of a detailed article focusing on its advanced spectroscopic and structural characterization, as outlined in the user's request, cannot be fulfilled at this time.

The requested sections and subsections require specific data points, including:

Vibrational Frequencies (FT-IR and Raman): Characteristic functional group frequencies and data for conformational analysis.

Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, 2D NMR): Precise chemical shift assignments and coupling constants.

Electronic Absorption and Emission (UV-Vis, Fluorescence): Data on electronic transitions, including absorption and emission maxima.

Despite extensive searches for this information, no peer-reviewed articles, spectral database entries, or other reliable sources containing this specific information for this compound were identified. While data exists for structurally related compounds such as 2-ethylaniline (B167055), 4-ethoxyaniline, and other aniline derivatives, the strict requirement to focus solely on this compound prevents the use of this analogous data for predictive analysis within the scope of the request.

Therefore, the creation of the specified article with the required scientifically accurate data tables and detailed research findings is not possible without the foundational spectroscopic data for the target compound.

Advanced Spectroscopic and Structural Characterization of 2 Ethoxy 5 Ethylaniline and Its Derivatives

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic Transitions and Conjugation Effects

The electronic absorption spectra of aromatic compounds like 2-Ethoxy-5-ethylaniline are governed by transitions of electrons between molecular orbitals. For aniline (B41778) and its derivatives, the most significant electronic transitions are typically π → π* and n → π. shu.ac.uk The π → π transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital associated with the aromatic ring. The n → π* (non-bonding to anti-bonding) transitions involve the promotion of a non-bonding electron, specifically from the lone pair on the nitrogen atom of the amino group, to an anti-bonding π* orbital of the benzene (B151609) ring. shu.ac.uk

The presence of substituents on the aniline ring significantly influences these transitions through conjugation effects. Both the ethoxy (-OCH₂CH₃) and ethyl (-CH₂CH₃) groups are considered electron-donating groups (EDGs). The ethoxy group, in particular, can donate electron density to the aromatic ring via resonance (a mesomeric effect) due to the lone pairs on the oxygen atom. This increased electron density and extension of the conjugated π-system generally decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). elte.hu

Table 1: Typical Electronic Transitions in Substituted Anilines

| Transition Type | Orbitals Involved | Expected Wavelength Region | Molar Absorptivity (ε) |

| π → π | π (bonding) → π (anti-bonding) | 200-400 nm | High (1,000-10,000 L mol⁻¹ cm⁻¹) |

| n → π | n (non-bonding) → π (anti-bonding) | 250-450 nm | Low (10-100 L mol⁻¹ cm⁻¹) |

Note: The exact wavelengths and molar absorptivities for this compound would require experimental measurement, but the table provides a general framework based on known data for similar molecules. shu.ac.uk

Solvent Effects on Electronic Spectra

The position, intensity, and shape of absorption bands in the electronic spectra of molecules like this compound can be highly dependent on the solvent used for the measurement, a phenomenon known as solvatochromism. acs.org The polarity of the solvent is a key factor influencing these changes.

Solvent effects can be broadly categorized based on the type of electronic transition:

n → π Transitions*: These transitions typically exhibit a hypsochromic shift (or blue shift) to shorter wavelengths as solvent polarity increases. This is because the non-bonding lone pair electrons on the nitrogen atom can interact with polar solvent molecules, particularly through hydrogen bonding. This interaction stabilizes the ground state more than the excited state, thus increasing the energy gap for the transition. uomustansiriyah.edu.iq

π → π Transitions*: These transitions often show a bathochromic shift (red shift) with increasing solvent polarity. Both the ground and excited states are stabilized by polar solvents, but the excited state is generally more polar and therefore experiences greater stabilization. This reduces the energy required for the transition. uomustansiriyah.edu.iq

The relationship between solvent properties and spectral shifts can be quantified using linear solvation energy relationships (LSER), which correlate the spectral data with solvent parameters like dipolarity/polarizability (π*) and hydrogen bond acceptor basicity (β). rsc.orgrsc.org For aniline derivatives, studies have shown that both general solvent effects and specific solute-solvent interactions like hydrogen bonding play a crucial role in determining the ultimate position of the absorption maxima. nih.gov Therefore, when measuring the UV-Vis spectrum of this compound, a non-polar solvent like hexane (B92381) would provide a spectrum closer to the gas-phase state, while polar protic solvents like ethanol (B145695) or water would reveal shifts due to strong hydrogen bonding interactions.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The packing of molecules in a crystal is dictated by a network of intermolecular interactions. For aniline derivatives, hydrogen bonding is a primary directional force. researchgate.netsci-hub.se The amino group (-NH₂) is an effective hydrogen bond donor, capable of forming N-H···A bonds, where A is a suitable acceptor atom like oxygen or nitrogen.

In the case of this compound, several key interactions would be expected to govern its crystal packing:

N-H···N Hydrogen Bonds : One molecule's amino group could donate a hydrogen to the nitrogen atom of a neighboring molecule, forming chains or dimeric structures.

N-H···O Hydrogen Bonds : The amino group could donate a hydrogen to the oxygen atom of the ethoxy group on an adjacent molecule. This is a very common motif in molecules containing both amine and ether/alkoxy functionalities.

C-H···π Interactions : Weaker hydrogen bonds involving aromatic C-H donors and the π-electron cloud of a neighboring benzene ring contribute to the stability of the crystal lattice.

π-π Stacking : The aromatic rings of adjacent molecules can stack upon one another, typically in a parallel-displaced or T-shaped arrangement, to maximize attractive van der Waals forces.

In the reported structure of (E)-N-[(2-Ethoxynaphthalen-1-yl)methylidene]-2-ethylaniline, the primary stabilizing interaction noted is an intramolecular C-H···N hydrogen bond, which influences the molecule's conformation. iucr.orgresearchgate.net In a crystal of pure this compound, intermolecular hydrogen bonds would be the dominant feature defining the supramolecular architecture. acs.org

Dihedral Angle Analysis and Molecular Conformation

Dihedral angles, which describe the rotation around a chemical bond, are critical for defining the three-dimensional shape of a molecule. For this compound, key dihedral angles would include those defining the orientation of the ethyl and ethoxy substituents relative to the plane of the benzene ring.

Aniline Ring Conformation : The benzene ring itself is planar. The amino group's nitrogen atom may lie slightly out of this plane.

Ethoxy Group Orientation : The C(ring)-C(ring)-O-C(ethyl) dihedral angle would describe the orientation of the ethoxy group. Steric hindrance between the ethoxy group and the adjacent amino group would influence this angle, likely forcing the ethyl part of the ethoxy group to lie away from the amine.

Ethyl Group Orientation : The C(ring)-C(ring)-C(ethyl)-C(methyl) dihedral angle defines the conformation of the ethyl substituent.

In the structure of (E)-2-ethyl-N-(4-nitrobenzylidene)aniline, the 2-ethylphenyl group was found to be disordered over two positions, indicating conformational flexibility of the ethyl group within the crystal lattice. iucr.org A similar analysis of the Schiff base containing the 2-ethylaniline (B167055) moiety showed a significant dihedral angle of 64.61 (6)° between the naphthalene (B1677914) and benzene ring systems, demonstrating how molecular conformation accommodates steric demands. iucr.orgresearchgate.net For this compound, a similar analysis would reveal the most stable, low-energy conformation adopted in the solid state.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the precise molecular weight of a compound and deducing its structure from fragmentation patterns. chemguide.co.uk The molecular formula of this compound is C₁₀H₁₅NO, which corresponds to a monoisotopic mass of 165.1154 g/mol . In an electron ionization (EI) mass spectrum, this would be observed as the molecular ion peak (M⁺·) at an m/z (mass-to-charge ratio) of 165.

The molecular ion is energetically unstable and breaks down into smaller, characteristic fragment ions. libretexts.org The fragmentation pattern for this compound can be predicted based on the functional groups present.

Key Predicted Fragmentation Pathways:

Loss of a Methyl Radical (M-15) : Cleavage of the terminal methyl group from the ethoxy substituent would result in a fragment at m/z 150.

Loss of an Ethyl Radical (M-29) : This is a very common fragmentation for ethyl-substituted aromatic compounds. It can occur in two ways:

Loss of the C₅-ethyl group from the ring, leading to a fragment at m/z 136.

Alpha-cleavage of the ethyl group from the ethoxy ether linkage, also giving a fragment at m/z 136. This is a highly probable fragmentation.

Loss of Ethylene (B1197577) (M-28) : Benzylic cleavage with hydrogen rearrangement (a McLafferty-type rearrangement for the ether) can lead to the loss of a neutral ethylene molecule (CH₂=CH₂) from the ethoxy group, producing a radical cation at m/z 137.

Cleavage of the Ethoxy Group (M-45) : Loss of the entire ethoxy radical (·OCH₂CH₃) would yield a fragment at m/z 120.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Neutral Loss | Comments |

| 165 | [C₁₀H₁₅NO]⁺· | - | Molecular Ion (M⁺·) |

| 150 | [C₉H₁₂NO]⁺ | ·CH₃ | Loss of a methyl radical from the ethoxy group. |

| 137 | [C₈H₁₁NO]⁺· | C₂H₄ | Loss of ethylene from the ethoxy group. |

| 136 | [C₈H₁₀NO]⁺ | ·C₂H₅ | Loss of an ethyl radical from either the C₅ position or the ethoxy group. Expected to be a significant peak. |

| 120 | [C₈H₁₀N]⁺ | ·OC₂H₅ | Cleavage of the C-O bond, loss of the ethoxy radical. |

This table is a prediction based on established fragmentation rules. savemyexams.com Experimental verification would be required to confirm the exact spectrum and relative intensities of the peaks.

Computational and Theoretical Investigations of 2 Ethoxy 5 Ethylaniline

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Ab Initio methods, are foundational to the computational study of molecules. DFT, a method that determines the electronic structure of a many-body system by using the electron density as the central quantity, is widely used for its balance of accuracy and computational efficiency. researchgate.netarxiv.org Ab initio methods, on the other hand, are derived directly from theoretical principles with no inclusion of experimental data, offering high accuracy. ajchem-a.com These methods are instrumental in predicting a wide range of molecular properties for substituted anilines. nih.govnih.govumn.edu

A fundamental step in any computational analysis is geometry optimization. This process involves calculating the molecule's potential energy to find the most stable three-dimensional arrangement of its atoms—the equilibrium structure. For 2-Ethoxy-5-ethylaniline, methods like DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p)) would be employed to determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. arxiv.orgepstem.net The resulting optimized structure is crucial as it serves as the basis for all subsequent property calculations. The planarity of the aniline (B41778) ring and the orientation of the ethoxy and ethyl substituents relative to it are key structural parameters that influence the molecule's electronic properties.

Illustrative Geometrical Parameters for an Optimized Aniline Derivative

| Parameter | Description | Typical Calculated Value |

| C-N Bond Length | The distance between the ring carbon and the nitrogen atom. | ~1.40 Å |

| C-C Bond Length (ring) | The average distance between carbon atoms in the benzene (B151609) ring. | ~1.39 Å |

| C-N-H Bond Angle | The angle formed by a ring carbon, the nitrogen, and a hydrogen of the amine group. | ~113° |

| C-C-N-H Dihedral Angle | The twist of the amine group relative to the plane of the ring. | ~0° (for planarity) |

Note: This table is illustrative and shows typical values for substituted anilines. Specific values for this compound would require a dedicated computational study.

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding a molecule's chemical reactivity and electronic properties. youtube.comyoutube.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.comyoutube.com

Illustrative Frontier Orbital Energies for a Substituted Aniline

| Orbital | Energy (eV) | Description |

| HOMO | -5.5 eV | Highest energy orbital containing electrons; indicates nucleophilic character. |

| LUMO | -0.5 eV | Lowest energy orbital without electrons; indicates electrophilic character. |

| HOMO-LUMO Gap | 5.0 eV | Energy difference; relates to chemical reactivity and stability. |

Note: These values are illustrative. The precise energies for this compound would be determined through specific DFT or Ab initio calculations.

A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. epstem.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate charge. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, an MEP surface would likely show a region of high negative potential around the nitrogen atom of the amine group and the oxygen of the ethoxy group, due to the lone pairs of electrons on these electronegative atoms. epstem.net The aromatic ring would exhibit a complex distribution influenced by the substituents. This analysis is crucial for predicting intermolecular interactions and identifying the most probable sites for chemical reactions.

Computational methods are highly effective at predicting spectroscopic properties, which can then be used to validate experimental findings. mdpi.comresearchgate.net Theoretical calculations can generate vibrational frequencies corresponding to Infrared (IR) and Raman spectra. mdpi.comresearchgate.net By comparing the calculated spectrum of the optimized geometry of this compound with an experimental spectrum, researchers can confirm the molecular structure and the accuracy of the computational model. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared with experimental data for structural elucidation. epstem.netdergipark.org.tr

Quantum chemical calculations can be used to determine important thermochemical parameters. By performing vibrational frequency calculations on the optimized structure, one can compute thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at different temperatures. researchgate.net These parameters are vital for understanding the stability of this compound and predicting the thermodynamics of reactions in which it participates. Furthermore, computational methods can be used to calculate kinetic parameters, such as activation energies, by locating the transition state structures of a reaction. mdpi.com This provides insight into the reaction rates and feasibility.

Reaction Mechanism Elucidation through Computational Simulations

Beyond predicting static molecular properties, computational simulations are invaluable for elucidating the step-by-step pathways of chemical reactions. researchgate.net For a substituted aniline like this compound, this could involve modeling its behavior in reactions such as oxidation, halogenation, or polymerization.

By calculating the potential energy surface for a proposed reaction, researchers can identify reactants, products, intermediates, and transition states. mdpi.com For instance, a study on the intramolecular radical addition to aniline derivatives used DFT calculations to determine free activation barriers and reaction rate constants, revealing how substituents on the aniline ring influence the reaction's feasibility. nih.gov Similar computational approaches could be applied to this compound to understand its reactivity profile, predict major and minor products, and design more efficient synthetic routes. These simulations provide a mechanistic understanding at a molecular level that is often difficult to obtain through experimental means alone. mdpi.comresearchgate.net

Prediction of Non-Linear Optical Properties and Molecular Hyperpolarizabilities

The investigation of non-linear optical (NLO) properties in organic molecules is a burgeoning field of material science, driven by the potential for applications in telecommunications, optical computing, and data storage. researchgate.netmdpi.com Aniline derivatives are of particular interest due to their π-conjugated systems, which can be readily modified to enhance NLO responses. The fundamental NLO properties arise from the interaction of a molecule's electron cloud with an intense external electric field, such as that from a laser.

Computational chemistry provides powerful tools to predict these properties before undertaking complex synthesis and experimental characterization. The primary method employed for such predictions is Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). researchgate.netbohrium.comfrontiersin.org These methods can accurately calculate the key parameters that define a molecule's NLO response: the polarizability (α), the first-order hyperpolarizability (β), and the second-order hyperpolarizability (γ). frontiersin.org

The first hyperpolarizability (β) is particularly crucial as it governs second-harmonic generation, a phenomenon with significant technological applications. mdpi.com Theoretical studies on substituted anilines have shown that the magnitude of β is highly sensitive to the molecule's electronic structure. bath.ac.uk Specifically, creating a "push-pull" system by attaching electron-donating groups (like the ethoxy and amino groups in this compound) and electron-accepting groups to the aromatic ring can significantly increase the hyperpolarizability. researchgate.net This is due to enhanced intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net

For a hypothetical study on this compound, researchers would first optimize its molecular geometry using a DFT method, such as B3LYP, with an appropriate basis set like 6-311++G(d,p). researchgate.netbohrium.com Following optimization, the polarizability and hyperpolarizability tensors would be calculated. Studies on similar molecules show that increasing the donor strength (e.g., from -NH2 to -N(CH3)2) or the acceptor strength (e.g., -CN to -NO2) can dramatically increase the β value. bath.ac.uk The choice of computational method is also critical; studies have found that while DFT methods can sometimes overestimate values, they provide excellent qualitative trends and relative comparisons. aip.org

Table 1: Hypothetical NLO Properties of Aniline Derivatives Calculated via DFT This table is illustrative and does not represent experimental data for this compound.

| Compound | Donor Group | Acceptor Group | Calculated First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|

| Aniline | -NH2 | -H | 150 |

| p-Nitroaniline | -NH2 | -NO2 | 1200 |

| This compound (Hypothetical) | -NH2, -OC2H5 | -H | ~250-400 |

| Nitro-substituted this compound (Hypothetical) | -NH2, -OC2H5 | -NO2 | >1500 |

Molecular Docking Studies of Aniline Derivatives

Molecular docking is a computational technique used extensively in drug discovery to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein. nih.govijprajournal.com This method explores the binding modes and affinities by positioning the ligand within the active site of the protein, helping to identify potential drug candidates and elucidate mechanisms of action at a molecular level. nih.gov

The process involves two main steps: sampling and scoring. nih.govijprajournal.com First, an algorithm generates a large number of possible orientations and conformations of the ligand within the protein's binding pocket, known as "poses." nih.gov Then, a "scoring function" is used to estimate the binding affinity for each pose, ranking them to identify the most favorable binding mode, which is often the one with the lowest free energy of binding. jscimedcentral.com

While no specific docking studies exist for this compound, the methodology is routinely applied to its derivatives. For such a study, a target protein of interest would first be identified. The three-dimensional structure of this protein, often obtained from X-ray crystallography and stored in the Protein Data Bank (PDB), is prepared by adding hydrogen atoms and assigning charges. The ligand, this compound, would be built and its energy minimized. Docking software, such as AutoDock or RosettaLigand, would then be used to perform the simulation. meilerlab.org

The results would provide a binding energy score (e.g., in kcal/mol) and detail the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. jscimedcentral.com This information is critical for lead optimization, where the ligand's structure is modified to improve its binding affinity and selectivity. jscimedcentral.com

Table 2: Illustrative Molecular Docking Results for an Aniline Derivative This table is a generalized example of docking output and is not specific to this compound.

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Kinase ABC (Hypothetical) | Aniline Derivative | -8.5 | LEU 83, VAL 91 | Hydrophobic |

| LYS 104 | Hydrogen Bond | |||

| PHE 167 | π-π Stacking |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical motion of atoms and molecules over time. ewadirect.comresearchgate.net By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, offering insights into dynamic processes that are often inaccessible through static experimental techniques. ewadirect.comnih.gov This approach is invaluable for exploring the conformational landscape of a molecule and understanding the profound effects of its solvent environment. oup.comtandfonline.com

Conformational Landscapes: Small organic molecules like this compound are not rigid structures; their rotatable bonds allow them to adopt a variety of three-dimensional shapes or conformations. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the pathways for transitioning between them. oup.comtandfonline.com This is crucial because a molecule's biological activity or chemical reactivity is often dependent on its specific conformation. An MD simulation would reveal the preferred orientations of the ethoxy and ethyl groups relative to the aniline ring, providing a statistical distribution of the conformations the molecule is likely to adopt in a given environment. oup.com

Solvation Effects: The solvent plays a critical role in the behavior of molecules. researchgate.netacs.org MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules (e.g., water, ethanol). osti.govaip.org This allows for the investigation of how the solvent organizes around the solute, forming solvation shells. aip.org The simulation can calculate properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from the solute, and solvation free energy, which quantifies the energetic cost or benefit of dissolving the molecule. researchgate.netdntb.gov.ua These insights are vital for predicting solubility and understanding how the solvent influences conformational preferences and reaction kinetics. acs.orgosti.gov

Table 3: Typical Parameters for a Molecular Dynamics Simulation This table outlines general settings for an MD simulation and is not from a specific study of this compound.

| Parameter | Typical Value / Method | Purpose |

|---|---|---|

| Force Field | GAFF, OPLS-AA | Defines the potential energy function for atoms and bonds. |

| Solvent Model | TIP3P (for water) | Models the behavior of the solvent molecules. |

| Simulation Time | 100 - 500 ns | Duration of the simulation to ensure adequate sampling of molecular motion. |

| Temperature | 298 K (25 °C) | Maintained using a thermostat (e.g., Nosé-Hoover) to simulate constant temperature conditions. |

| Pressure | 1 bar | Maintained using a barostat (e.g., Parrinello-Rahman) to simulate constant pressure conditions. |

Applications and Advanced Materials Based on 2 Ethoxy 5 Ethylaniline and Its Analogues

Role as Key Synthetic Intermediates in Fine Chemical Synthesis

2-Ethoxy-5-ethylaniline is a valuable intermediate in the field of fine chemical synthesis. Its derivatives are utilized in the creation of more complex molecules for various industries. For instance, substituted anilines, including 2-ethylaniline (B167055), are precursors in the synthesis of a variety of organic compounds. pubcompare.ai They are frequently employed in medicinal chemistry and agrochemical development for molecular modifications and the synthesis of heterocyclic compounds. pubcompare.ai The reactivity of the amino group and the aromatic ring allows for a range of chemical transformations, making it a versatile starting material.

Aniline (B41778) derivatives, in general, are important intermediates in numerous chemical syntheses. guidechem.com The synthesis of these compounds often involves the alkylation of aniline with ethyl halides or alcohols. guidechem.com This highlights the foundational role of aniline and its derivatives in organic synthesis.

Integration into Advanced Polymer and Material Science Research

The unique properties of this compound and its analogues make them suitable for incorporation into advanced polymers and materials. Research in this area has explored their potential in creating materials with specific electronic and optical characteristics.

Development of Electrically Conductive Polymers and Nanocomposites

Conducting polymers are a class of materials that possess electrical conductivity like metals while retaining the processability and mechanical properties of polymers. dtic.milresearchgate.net Polyaniline (PANI) and its derivatives are among the most studied conducting polymers due to their straightforward synthesis, environmental stability, and tunable conductivity. researchgate.net The properties of these polymers can be modified by substituting the aniline monomer.

Substituted polyanilines, such as poly(N-ethylaniline), have been synthesized and incorporated into composite materials. For example, a poly(N-ethylaniline)/talc (B1216) composite was prepared by the chemical polymerization of N-ethylaniline in the presence of talc particles. researchgate.net The conductivity of such composites can be influenced by various polymerization conditions, including the type of oxidant used. researchgate.net Similarly, conductive poly(2-ethyl aniline)/kaolinite composites have also been prepared. researchgate.net

The development of electrically conductive functional polymers (ECFPs) is an active area of research with potential applications in energy storage, flexible electronics, and sensors. mdpi.com The ability to tune the properties of these polymers through the use of substituted anilines is a key advantage. Copolymers of N-ethylaniline and aniline have been synthesized, and their electrical conductivity can be varied by changing the comonomer ratio. researchgate.net

| Polymer/Composite | Monomer(s) | Key Findings |

| Poly(N-ethylaniline)/talc composite | N-ethylaniline | A conductive composite material was synthesized chemically. The oxidant type and monomer concentration affect the polymer content and conductivity. researchgate.net |

| Poly(2-ethyl aniline)/kaolinite composite | 2-ethylaniline | A conductive composite was prepared by chemical polymerization. Polymerization conditions influence the polymer content and conductivity. researchgate.net |

| Copolymers of N-ethylaniline and aniline | N-ethylaniline, Aniline | Copolymers exhibited good solubility and variable conductivity depending on the monomer ratio and doping state. researchgate.net |

Fabrication of Polymeric Systems with Specific Optical Properties

Aniline derivatives can be used to create polymers with unique optical properties. For instance, the polymerization of phenylamines with a disulfide transfer reagent can yield poly[N,N-(phenylamino)disulfides], which are colored polymers. acs.org The color of these polymers depends on the substitution of the aromatic ring, with electron-rich systems producing a range of colors from orange to purple. acs.org This demonstrates the potential for creating materials with tunable optical properties by carefully selecting the aniline-based monomer.

Building Blocks for Complex Organic Molecules with Tunable Properties

Organic building blocks are fundamental components for the synthesis of more complex molecules. boronmolecular.com Anilines are commonly used as foundational structures in the development of new compounds, particularly in the pharmaceutical industry. umich.edu The ability to modify the aniline structure allows for the tuning of the properties of the final molecule. semanticscholar.org

The synthesis of complex organic molecules often relies on a modular approach, where pre-functionalized building blocks are assembled to create the desired product. semanticscholar.org this compound, with its specific substitution pattern, can serve as such a building block, enabling the creation of molecules with tailored functionalities.

Precursors in Azo Dye Research and Development

Azo dyes represent the largest class of synthetic dyes and are characterized by the presence of one or more azo (–N=N–) groups. nih.govekb.eg The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich compound. nih.govunb.ca

Aniline and its derivatives are common starting materials for the diazotization step. guidechem.com The specific structure of the aniline derivative, including the nature and position of substituents, influences the color and properties of the final dye. researchgate.net For instance, a series of monoazo disperse dyes have been synthesized from 2-methoxy-5-nitroaniline. The resulting dyes exhibit colors ranging from yellow to orange. Similarly, thiophene-based azo dyes have been developed from various 2-aminothiophene derivatives. sapub.org

| Azo Dye Precursor | Coupling Component | Resulting Dye Characteristics |

| 2-Methoxy-5-nitroaniline | Various aryloxy and arylamine couplers | Monoazo disperse dyes with colors ranging from yellow to orange. |

| Substituted 2-Aminothiophens | Aniline coupling components | The color of the resulting azo dyes is influenced by the substituents on the thiophene (B33073) ring. researchgate.net |

| Aromatic primary amines | Electron-rich nucleophiles (e.g., phenols, anilines) | The general synthesis route for a wide variety of azo dyes with different colors. nih.gov |

Future Research Directions and Emerging Paradigms in 2 Ethoxy 5 Ethylaniline Chemistry

Development of Novel and Efficient Synthetic Pathways

The synthesis of specifically substituted anilines, such as 2-Ethoxy-5-ethylaniline, often requires multi-step procedures. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies.

One promising approach involves the late-stage functionalization of readily available precursors. For instance, palladium-catalyzed C-H activation could enable the direct introduction of the ethyl group at the 5-position of 2-ethoxyaniline. researchgate.netnih.govresearchgate.net This would represent a significant improvement over classical methods that may involve more hazardous reagents and generate more waste.

Another avenue of exploration is the construction of the aniline (B41778) ring from non-aromatic precursors. For example, methods involving the synthesis of anilines from substituted cyclohexanones using palladium catalysis could be adapted for this compound. acs.orgbohrium.comacs.org This strategy offers the advantage of installing the desired substitution pattern on the cyclohexane (B81311) ring before aromatization, potentially leading to higher regioselectivity.

Furthermore, the development of one-pot multicomponent reactions is a growing trend in organic synthesis. mdpi.com A future goal could be to design a reaction that combines simple starting materials to construct the this compound scaffold in a single, efficient operation.

| Potential Synthetic Strategy | Key Features | Potential Advantages |

| Palladium-Catalyzed C-H Ethylation | Direct functionalization of 2-ethoxyaniline | Atom economy, reduced step count |

| Aromatization of Substituted Cyclohexanone | Pre-installation of substituents | High regioselectivity |

| Multicomponent Reaction | Convergent synthesis | Increased efficiency, reduced waste |

Exploration of Undiscovered Reactivity Profiles and Catalytic Applications

The reactivity of aniline derivatives is rich and varied, and this compound is expected to be no exception. The interplay between the electron-donating ethoxy and ethyl groups and the nucleophilic amino group could lead to unique reactivity.

Future research could explore the participation of this compound in directed C-H functionalization reactions, where the amino or ethoxy group directs the reaction to a specific position on the aromatic ring. researchgate.netnih.govresearchgate.net This could open up pathways to novel, highly substituted aniline derivatives with interesting properties.

The electrochemical behavior of this compound is another area ripe for investigation. The electrochemical oxidation of anilines can lead to the formation of conductive polymers. mdpi.com The specific substitution pattern of this compound could influence the properties of the resulting polymer, such as its conductivity, solubility, and morphology. rsc.orgrsc.orgnih.gov

Moreover, substituted anilines are valuable precursors for the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. nih.govacs.org The development of novel catalytic cycles that utilize this compound as a building block for the synthesis of complex heterocyclic scaffolds is a promising research direction.

Integration with Advanced Computational Design and Machine Learning for Property Prediction

The use of computational tools is becoming increasingly integral to chemical research. For a molecule like this compound, where experimental data is scarce, computational methods can provide valuable insights and guide future experimental work.

Density Functional Theory (DFT) calculations can be employed to predict a range of properties for this compound, including its electronic structure, reactivity, and spectroscopic characteristics. umn.eduresearchgate.net For example, DFT can be used to calculate the molecule's HOMO and LUMO energies, which are important for understanding its behavior in electronic applications.

Machine learning (ML) is another powerful tool that can be applied to the study of aromatic amines. nih.govnih.govacs.orguss.cl ML models can be trained on existing data for other aniline derivatives to predict properties of this compound, such as its pKa, toxicity, or potential biological activity. nih.govnih.govacs.org This predictive capability can help to prioritize experimental efforts and accelerate the discovery of new applications.

| Computational Method | Predicted Property | Potential Impact |

| Density Functional Theory (DFT) | Electronic structure, reactivity | Guidance for synthesis and materials design |

| Machine Learning (ML) | pKa, toxicity, biological activity | Prioritization of experimental studies |

Rational Design of Next-Generation Functional Materials from this compound Scaffolds

The unique electronic and structural features of this compound make it a promising candidate for the development of novel functional materials.

One area of interest is in the field of conducting polymers. Polyaniline is a well-known conducting polymer, and the properties of polyaniline can be tuned by substituting the aniline monomer. rsc.orgrsc.orgnih.gov The ethoxy and ethyl groups on this compound could enhance the solubility and processability of the corresponding polymer, making it more suitable for applications in flexible electronics and sensors. rsc.orgmdpi.com

Furthermore, aniline derivatives can be used as building blocks for organic semiconductors. acs.org The electronic properties of this compound, influenced by its substituent groups, could be harnessed in the design of new materials for organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices.

The ability of the amino group to coordinate with metal ions also suggests that this compound could be used as a ligand for the synthesis of metal-organic frameworks (MOFs). The specific structure of the ligand would influence the resulting MOF's pore size, shape, and functionality, which are critical for applications in gas storage, separation, and catalysis.

Q & A

Q. Table 1. Key Analytical Techniques for this compound

| Technique | Application | Reference |

|---|---|---|

| HPLC | Purity assessment (>90%) | |

| NMR | Functional group confirmation | |

| TGA/DSC | Thermal stability profiling |

Q. Table 2. Safety and Toxicity Classification (EU CLP)

| Hazard Category | Criteria (Acute Toxicity) | Reference |

|---|---|---|

| Category 4 | Oral, dermal, inhalation LD |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.